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Introduction
Surufatinib is a novel, oral, small-molecule tyrosine kinase inhibitor that targets vascular

endothelial growth factor receptor (VEGFR) 1, 2, and 3, fibroblast growth factor receptor 1

(FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[1][2][3] Its unique mechanism of

action, which involves the simultaneous inhibition of tumor angiogenesis and modulation of the

tumor immune microenvironment, provides a strong rationale for its use in combination with

other anti-cancer agents.[1][3] These application notes provide detailed protocols and guidance

for designing and conducting in vivo combination therapy studies using Surufatinib in

preclinical cancer models.

Mechanism of Action: A Dual Approach
Surufatinib exerts its anti-tumor effects through two primary mechanisms:

Inhibition of Angiogenesis: By blocking VEGFR and FGFR1 signaling pathways, Surufatinib
hampers the formation of new blood vessels that tumors require for growth and survival.[3][4]

Modulation of the Tumor Microenvironment: Inhibition of CSF-1R reduces the population of

tumor-associated macrophages (TAMs), which typically promote tumor growth and suppress
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immune responses.[3][5] This action may render the tumor microenvironment more

susceptible to immune-mediated attacks.

This dual activity makes Surufatinib an excellent candidate for combination therapies,

particularly with immune checkpoint inhibitors, as it may enhance the overall anti-tumor

immune response.[6][7]
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Caption: Surufatinib's dual mechanism of action.
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Rationale for Combination Therapy
The potential for synergistic effects is the primary driver for investigating Surufatinib in

combination therapies.[6] For instance, combining Surufatinib with an anti-PD-1/PD-L1

antibody could yield a more robust and durable anti-tumor response than either agent alone.

Surufatinib's ability to inhibit angiogenesis and modulate the immune microenvironment can

complement the T-cell activation stimulated by checkpoint inhibitors.[5][7] Clinical trials are

actively exploring such combinations in various solid tumors.[6][8]
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Caption: Synergistic potential of Surufatinib and immunotherapy.

Experimental Protocols for In Vivo Studies
The choice of an in vivo model is critical for the successful evaluation of combination therapies.

Cell line-derived xenografts (CDX) are suitable for initial efficacy screening, while patient-

derived xenografts (PDX) offer higher clinical relevance by better preserving the heterogeneity

of the original tumor.[9][10]
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General Workflow for In Vivo Combination Studies
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Caption: Experimental workflow for in vivo xenograft studies.
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Protocol 1: Cell Line-Derived Xenograft (CDX) Model
Study
This protocol outlines the establishment of a subcutaneous CDX model to evaluate the efficacy

of Surufatinib in combination with another therapeutic agent.

Materials:

6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID).[11]

Selected cancer cell line (e.g., a neuroendocrine tumor cell line).

Sterile PBS and cell culture medium.

Matrigel® (optional, can improve tumor take-rate).

Surufatinib and combination agent.

Appropriate vehicle for drug formulation.

Syringes, gavage needles, calipers.

Procedure:

Cell Preparation: Culture cells to 80-90% confluency. Harvest, wash, and resuspend cells in

sterile PBS (or a 1:1 PBS:Matrigel mixture) to a final concentration of 5-10 x 10⁷ cells/mL.

Keep the cell suspension on ice.[11]

Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell

suspension into the flank of the mouse.[9][11]

Tumor Growth Monitoring: Once tumors are palpable, measure them 2-3 times per week

using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length)

/ 2.[11]

Randomization and Treatment: When average tumor volume reaches 100-200 mm³,

randomize mice into treatment groups (see Table 1). Administer treatments as per the

defined schedule and route. Monitor body weight and clinical signs of toxicity.[10]
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Endpoint: The study can be terminated when tumors in the control group reach a

predetermined size, or after a fixed duration. Collect tumors, blood, and other relevant

tissues for pharmacodynamic and biomarker analysis.

Protocol 2: Patient-Derived Xenograft (PDX) Model
Study
PDX models more faithfully recapitulate human tumor biology and are crucial for translational

research.[10][12]

Materials:

Severely immunodeficient mice (e.g., NSG™ or NOD-SCID).[9]

Fresh, sterile patient tumor tissue obtained under IRB-approved protocols.[13]

Surgical tools, sterile PBS, and antibiotics.

Surufatinib, combination agent, and vehicles.

Procedure:

Tumor Fragment Preparation: In a sterile environment, mince fresh patient tumor tissue into

small fragments (approx. 2-3 mm³). Wash fragments with sterile PBS containing antibiotics.

[9][14]

Implantation: Anesthetize the mouse. Make a small incision on the flank and implant a single

tumor fragment subcutaneously.[9] Orthotopic implantation into the corresponding organ can

also be performed for a more clinically relevant model.[12]

PDX Model Expansion: Once the initial tumors (P0 generation) reach approximately 1000

mm³, they can be harvested and serially passaged into new cohorts of mice for expansion.

[15]

Efficacy Study: Once a cohort of mice with established PDX tumors (e.g., P2 or P3

generation) reaches a tumor volume of 100-200 mm³, follow steps 4 and 5 from the CDX

protocol for randomization, treatment, and monitoring.[10]
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Data Presentation and Key Endpoints
Quantitative data should be organized into clear tables for easy comparison between treatment

groups.

Table 1: Example Dosing Regimens for a Combination Study

Group
Treatment
Arm

Agent
Dose
(mg/kg)

Route of
Administrat
ion

Schedule

1
Vehicle

Control

Vehicle for

Surufatinib +

Vehicle for

Agent X

- PO + IP QD + Q3D

2
Surufatinib

Monotherapy
Surufatinib 30 PO QD

3
Agent X

Monotherapy

Immune

Checkpoint

Inhibitor

10 IP Q3D

4
Combination

Therapy

Surufatinib +

Agent X
30 + 10 PO + IP QD + Q3D

PO: Per os

(oral gavage);

IP:

Intraperitonea

l; QD: Once

daily; Q3D:

Every 3 days.

Doses and

schedules

are

hypothetical

and must be

optimized.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Key Endpoints and Data Collection

Endpoint Category Specific Metric
Collection
Frequency

Purpose

Efficacy Tumor Volume (mm³) 2-3 times per week
Primary measure of

anti-tumor activity

Tumor Growth

Inhibition (TGI) %
End of study

Quantify treatment

efficacy

Objective Response

Rate (ORR)
End of study

Assess tumor

shrinkage (CR, PR)

Tolerability Body Weight 2-3 times per week
General indicator of

animal health/toxicity

Clinical Observations Daily

Monitor for signs of

distress or adverse

effects

Pharmacodynamics
Biomarker levels (e.g.,

p-VEGFR2, CD8+)

End of study

(Tumor/Blood)

Confirm target

engagement and

mechanism

CR: Complete

Response; PR: Partial

Response

Table 3: Example Summary of Tumor Growth Inhibition (TGI) Data
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Treatment
Group

N

Mean Tumor
Volume at Day
21 (mm³) ±
SEM

TGI (%)
p-value (vs.
Vehicle)

Vehicle Control 10 1540 ± 150 - -

Surufatinib 10 830 ± 95 46.1 <0.01

Agent X 10 1150 ± 120 25.3 <0.05

Combination 10 350 ± 55 77.3 <0.001

Data are

hypothetical. TGI

(%) is calculated

as [1 - (Mean

Tumor Volume of

Treatment Group

/ Mean Tumor

Volume of

Vehicle Group)] x

100.

By adhering to these detailed protocols and maintaining organized data records, researchers

can effectively design and execute informative in vivo studies to evaluate the therapeutic

potential of Surufatinib-based combination therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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